molecular formula C17H24N2O4S2 B2609929 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane CAS No. 2320572-31-2

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

Cat. No.: B2609929
CAS No.: 2320572-31-2
M. Wt: 384.51
InChI Key: DHNQHTNMELAGLY-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H24N2O4S2 and its molecular weight is 384.51. The purity is usually 95%.
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Biological Activity

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound with potential biological activities. This article explores its biological activity through various studies and research findings, emphasizing its pharmacological properties and therapeutic potential.

The compound's chemical formula is C13H18N2O4SC_{13}H_{18}N_2O_4S with a molecular weight of approximately 298.36 g/mol. It is classified under the category of benzenesulfonamides, which are known for their diverse biological activities.

Antidiabetic Activity

Recent studies have focused on the synthesis of derivatives of this compound to evaluate their anti-diabetic potential. For instance, a series of new compounds were synthesized and tested for α-glucosidase inhibitory activity. The results indicated that several derivatives exhibited moderate inhibitory effects with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM), suggesting potential therapeutic applications in managing type 2 diabetes .

Antioxidant Properties

Another study evaluated the antioxidant capabilities of related benzodioxine derivatives. Compounds were tested for their ability to inhibit human low-density lipoprotein (LDL) peroxidation. Some derivatives demonstrated significantly higher activity than the standard probucol, highlighting their potential as antioxidants .

Antimicrobial Activity

Compounds derived from the benzodioxine structure have shown promising antimicrobial properties. Research indicates that modifications in the benzodioxine skeleton can enhance their effectiveness against various bacterial strains . This suggests that this compound could be further explored for its antimicrobial potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been studied extensively. The presence of the sulfonamide group and modifications on the benzodioxine ring are critical for enhancing biological activity. For example, substituents at specific positions on the benzodioxine ring have been linked to increased inhibition of enzymatic activities relevant to various diseases .

Case Studies

Several case studies have documented the effects of similar compounds in vivo:

  • Hypolipidemic Activity : In animal models, certain derivatives exhibited significant reductions in lipid levels, indicating a potential role in managing hyperlipidemia .
  • Neuroprotective Effects : Some studies have suggested that related compounds may provide neuroprotective benefits, particularly in models of oxidative stress .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S2/c20-25(21,15-2-3-16-17(12-15)23-10-9-22-16)19-6-1-5-18(7-8-19)14-4-11-24-13-14/h2-3,12,14H,1,4-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNQHTNMELAGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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